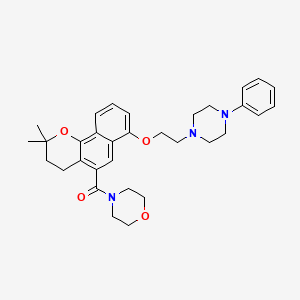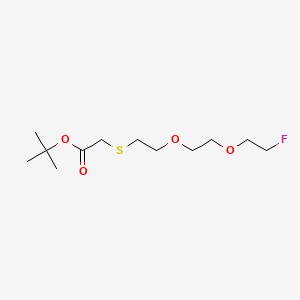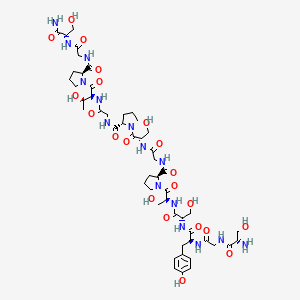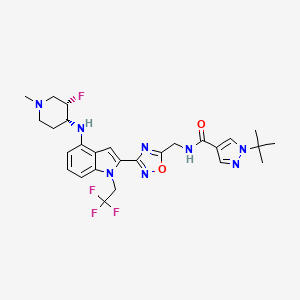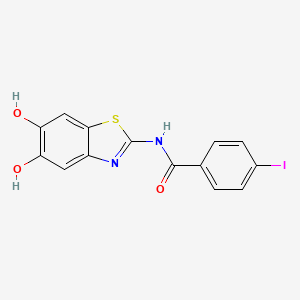
NS2B/NS3-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NS2B/NS3-IN-5 is a compound that acts as an inhibitor of the NS2B/NS3 protease, which is a serine protease essential for the replication and maturation of certain viruses, including the dengue virus and the Zika virus . This compound has garnered significant attention due to its potential therapeutic applications in treating viral infections that currently lack effective treatments .
Métodos De Preparación
The synthesis of NS2B/NS3-IN-5 typically involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Análisis De Reacciones Químicas
NS2B/NS3-IN-5 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Aplicaciones Científicas De Investigación
NS2B/NS3-IN-5 has a wide range of scientific research applications, including:
Mecanismo De Acción
NS2B/NS3-IN-5 exerts its effects by inhibiting the activity of the NS2B/NS3 protease, which is essential for the replication and maturation of certain viruses . The compound binds to the active site of the protease, preventing it from cleaving viral polyproteins into functional proteins . This inhibition disrupts the viral life cycle and prevents the virus from replicating and spreading . The molecular targets and pathways involved include the serine protease catalytic triad and the viral replication machinery .
Comparación Con Compuestos Similares
NS2B/NS3-IN-5 is unique in its high potency and selectivity for the NS2B/NS3 protease compared to other similar compounds . Similar compounds include:
Naringin: A flavonoid with antiviral properties, but with lower potency and selectivity.
Hesperidin: Another flavonoid with antiviral activity, but less effective in inhibiting the NS2B/NS3 protease.
Gossypol: A polyphenolic compound with broad-spectrum antiviral activity, but with higher toxicity.
Maslinic Acid: A triterpenoid with antiviral properties, but with lower selectivity for the NS2B/NS3 protease.
Rhodiolin: A phytochemical with antiviral activity, but less potent than this compound.
This compound stands out due to its superior efficacy and safety profile, making it a promising candidate for further development as an antiviral drug .
Propiedades
Fórmula molecular |
C14H9IN2O3S |
|---|---|
Peso molecular |
412.20 g/mol |
Nombre IUPAC |
N-(5,6-dihydroxy-1,3-benzothiazol-2-yl)-4-iodobenzamide |
InChI |
InChI=1S/C14H9IN2O3S/c15-8-3-1-7(2-4-8)13(20)17-14-16-9-5-10(18)11(19)6-12(9)21-14/h1-6,18-19H,(H,16,17,20) |
Clave InChI |
QOXKUPNKLDBKFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=NC3=CC(=C(C=C3S2)O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



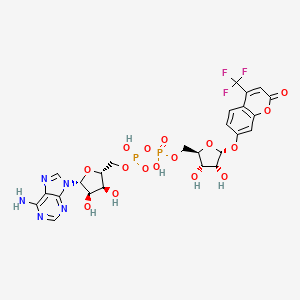
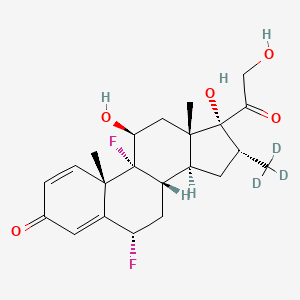
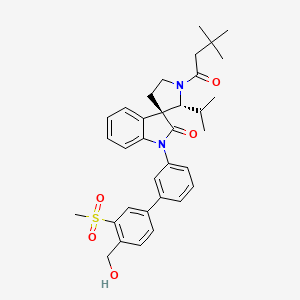
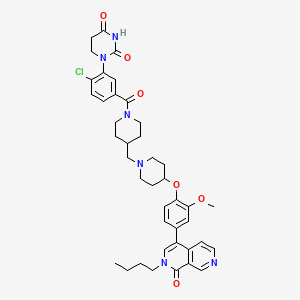
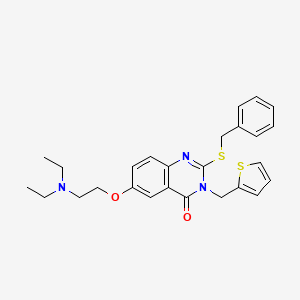
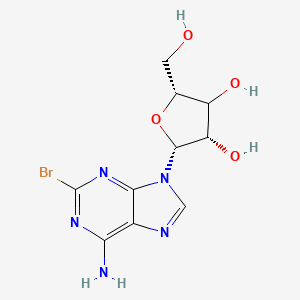
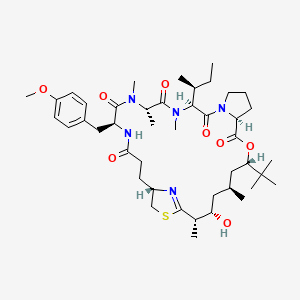

![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)
